8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
Description
8-[6-Ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic quinoline derivative with a molecular formula of C₂₅H₂₈N₂O₄S and a molecular weight of 452.57 g/mol . Its structure features a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a quinoline scaffold substituted with an ethyl group at position 6 and a 4-methylbenzenesulfonyl moiety at position 2. The compound’s synthesis typically involves microwave-assisted coupling of ethyl 4-chloro-6-methoxyquinoline-3-carboxylate with 1,4-dioxa-8-azaspiro[4.5]decane under basic conditions (e.g., Hunig’s base in ethanol) .
Properties
IUPAC Name |
8-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-19-6-9-22-21(16-19)24(27-12-10-25(11-13-27)30-14-15-31-25)23(17-26-22)32(28,29)20-7-4-18(2)5-8-20/h4-9,16-17H,3,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOGPGZPGSHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base. The resulting quinoline derivative is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
The spirocyclic structure is introduced through a cyclization reaction, often involving the use of a diol and a suitable catalyst. The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-[6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The spirocyclic structure may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Structure: Replaces the quinoline moiety with a 4-piperidinyl group.
- Properties : Molecular weight = 226.28 g/mol ; higher polarity due to the piperidine nitrogen. Used as a precursor for bioactive molecules targeting neurological receptors .
- Key Difference: Lacks the aromatic quinoline system, reducing π-π stacking interactions critical for binding to hydrophobic enzyme pockets .
8-(6-Chloro-3-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane
8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Structure: Substitutes quinoline with a thiadiazole ring.
- Properties : Thiadiazole contributes to hydrogen-bonding capacity and metabolic resistance. Molecular weight = 283.38 g/mol .
- Key Difference: Thiadiazole’s smaller size may compromise target selectivity compared to the bulkier quinoline-sulfonyl system .
Analogues with Modified Spirocyclic Cores
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Solubility and Bioavailability
- The 1,4-dioxa-8-azaspiro[4.5]decane core generally improves water solubility due to its oxygen-rich structure.
Tabulated Comparison of Key Compounds
Biological Activity
The compound 8-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane , also known by its CAS number 866848-29-5, is a complex organic molecule belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial , anticancer , and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a unique structure comprising a quinoline core, a dioxole ring, and a sulfonyl group. The molecular formula for this compound is . The structural characteristics are believed to enhance its pharmacological potential.
Key Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.44 g/mol |
| CAS Number | 866848-29-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which disrupts their normal function. This action is particularly relevant in cancer treatment, where enzyme inhibition can hinder tumor growth.
- Receptor Modulation : It can modulate receptors on cell surfaces, leading to alterations in cellular signaling pathways that may promote apoptosis in cancer cells.
- Induction of Apoptosis : Research indicates that the compound can activate apoptotic pathways in cancer cells, promoting programmed cell death which is crucial in cancer therapies.
Biological Activity Studies
Recent studies have investigated the biological activities of this compound and its derivatives:
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For example:
- A study found that similar compounds showed effectiveness against various bacterial strains, suggesting potential applications as antibiotics.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives:
- A notable study reported that compounds with similar structures could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory properties have also been explored:
- Compounds similar to this compound have been shown to reduce inflammation markers in vitro.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Cancer Research investigated the effects of a related quinoline derivative on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups.
-
Case Study on Antimicrobial Efficacy :
- In research published in Journal of Antimicrobial Chemotherapy, a series of quinoline derivatives were tested against resistant strains of Staphylococcus aureus. The findings revealed that certain structural modifications enhanced antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
